metazachlor OXA

説明

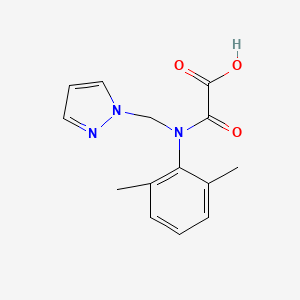

Metazachlor OXA is a major metabolite of the herbicide metazachlor . It belongs to the chloroacetamide class of chemicals, which inhibit the formation of long chain fatty acids that play a key role in cell division and cell expansion processes . Its molecular formula is C14H15N3O3 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 273.287 Da and a monoisotopic mass of 273.111328 Da .科学的研究の応用

Environmental Impact Studies

Plankton Communities : Metazachlor significantly affects plankton in freshwater environments at concentrations above 5 microg L(-1), with direct negative effects on chlorophytes and indirect effects on zooplankton due to habitat changes caused by macrophyte decline. Long-lasting impacts on aquatic ecosystems are likely due to the slow degradation of metazachlor (Mohr et al., 2008).

Macrophytes and Ecosystem Function : Metazachlor adversely impacts aquatic macrophytes, particularly filamentous green algae, at oligo- to mesotrophic nutrient levels. High concentrations cause a shift in species, with no recovery observed over several months, indicating potential long-term ecosystem effects (Mohr et al., 2007).

Herbicide Mobility and Formulation : Research shows that metazachlor's mobility in soil can be influenced by its formulation. For instance, using an alginate matrix can reduce its vertical mobility compared to standard commercial formulations, potentially mitigating environmental impact (Włodarczyk, 2014).

Agricultural and Plant Research

Effect on Brassica napus : Metazachlor affects the growth and development of Brassica napus, with photosynthesis playing a key role in the plant's survival strategy against the chemical stress induced by the herbicide (Vercampt et al., 2016).

Impact on Crop Residue and Soil : In kohlrabi cultivation, metazachlor's residual activity varies under different irrigation regimes. Its dissipation half-life is not significantly altered by soil adjuvants or irrigation, demonstrating its persistence in agricultural settings (Jursík et al., 2019).

Innovative Formulations

- Controlled Release Formulations : Studies have developed controlled release formulations of metazachlor using high molecular weight poly(lactic acid) particles, which show potential for more effective and environmentally friendly application in agriculture (Salač et al., 2019).

Environmental Fate and Risk Assessment

Environmental Fate Modeling : The Soil and Water Assessment Tool (SWAT) model has been used to assess the environmental fate of metazachlor, demonstrating its low conflict with European Environmental Legislation in terms of in-stream herbicide loads (Fohrer et al., 2014).

Pesticide Risk Assessment Review : The European Food Safety Authority's peer review of metazachlor highlights concerns regarding groundwater exposure and toxicological relevance, emphasizing the need for a thorough understanding of its environmental impact (Brancato et al., 2017).

将来の方向性

One study suggests that activated carbons from lignocellulosic residues could be used for the removal of metazachlor and its degradation products, including metazachlor OXA, from contaminated wastewater . This indicates a potential future direction for managing the environmental impact of metazachlor and its metabolites.

作用機序

Target of Action

Metazachlor OXA, a metabolite of the herbicide metazachlor , primarily targets the formation of long-chain fatty acids . These fatty acids play a crucial role in cell division and cell expansion processes .

Mode of Action

The interaction of this compound with its targets results in the inhibition of the synthesis of very-long-chain fatty acids . This interference disrupts cell division and tissue differentiation during growth, leading to the production of deformed seeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid biosynthesis pathway . The inhibition of very-long-chain fatty acid synthesis disrupts this pathway, leading to downstream effects such as impaired cell division and growth .

Pharmacokinetics

It is known that this compound is a metabolite of metazachlor, suggesting that it is formed in the body through metabolic processes

Result of Action

The molecular and cellular effects of this compound’s action include significantly lower growth and delayed ontogenetic development compared to controls . Exposure to this compound also results in significantly lower activity of antioxidant enzymes, such as total superoxide dismutase (SOD), catalase (CAT), glutathione s-transferase (GST), glutathione reductase (GR), and reduced glutathione (GSH), compared with control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been found to be mobile in the environment, suggesting that it can move through soil and potentially contaminate groundwater . Furthermore, this compound’s effects on non-target aquatic organisms highlight the potential risk associated with its use in agriculture .

特性

IUPAC Name |

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMHHVKFXZNTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891455 | |

| Record name | Metazachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231244-60-2 | |

| Record name | Metazachlor OXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

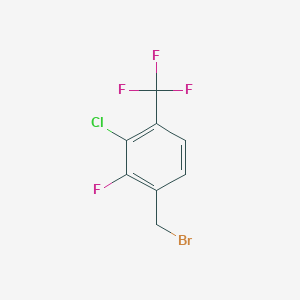

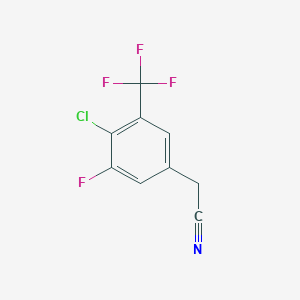

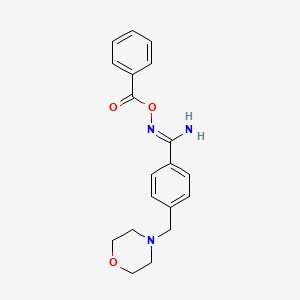

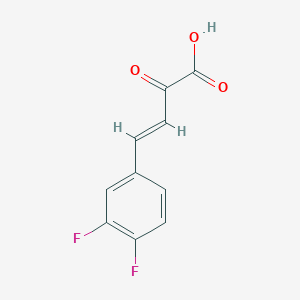

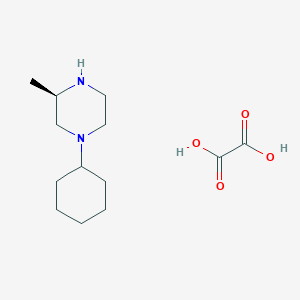

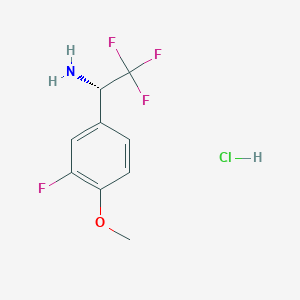

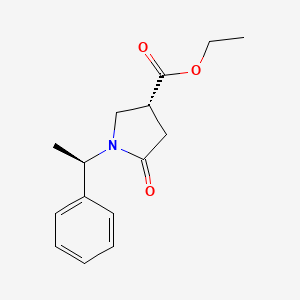

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-Octahydro-pyrido[1,2-a]pyrazin-4-one](/img/structure/B1433257.png)

![4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1433269.png)

![7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride](/img/structure/B1433274.png)